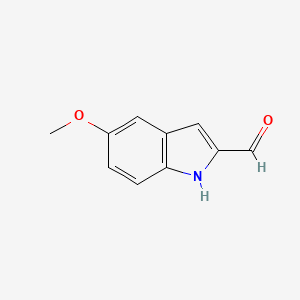

5-Methoxy-1H-indole-2-carbaldehyde

Übersicht

Beschreibung

5-Methoxy-1H-indole-2-carbaldehyde: is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indole-2-carbaldehyde typically involves the reaction of 5-methoxyindole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 5-methoxyindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

Oxidation: 5-Methoxy-1H-indole-2-carboxylic acid.

Reduction: 5-Methoxy-1H-indole-2-methanol.

Substitution: Products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 5M2C serves as an important intermediate in the synthesis of various indole derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals due to their wide range of biological activities.

Biology

Indole derivatives, including 5M2C, have been extensively studied for their biological properties:

- Antimicrobial Activity : Research indicates that 5M2C exhibits significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus ATCC 25923 | 3.90 µg/mL |

| S. aureus MRSA ATCC 43300 | <1.00 µg/mL |

- Anticancer Potential : Studies have shown that indole derivatives can induce apoptosis in cancer cells. Although specific data on 5M2C is limited, its structural similarities to other indoles suggest potential anticancer properties.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 10.5 |

| Compound B | MDA-MB-231 (Breast) | 8.7 |

| 5M2C (hypothetical) | TBD | TBD |

Medicine

In medicinal chemistry, 5M2C is being explored for its potential as a therapeutic agent. Its ability to modulate enzyme activity makes it a candidate for developing enzyme inhibitors and neuroprotective agents.

Neuroprotective Potential

Research has indicated that related indole compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. While specific studies on 5M2C are scarce, the structural characteristics of this compound imply that it may also confer neuroprotective benefits in neurodegenerative diseases.

Enzyme Inhibition

Indole derivatives have been noted for their ability to inhibit enzymes such as xanthine oxidase (XO), which is linked to gout. While direct studies on 5M2C are lacking, the indole scaffold is frequently associated with enzyme inhibition activities.

Wirkmechanismus

The mechanism of action of 5-Methoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit mitochondrial dihydrolipoamide dehydrogenase (DLDH), contributing to its neuroprotective effects . The compound also neutralizes reactive oxygen species (ROS) through electron donation, providing antioxidant benefits .

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxyindole

- 1-Methylindole-2-carboxaldehyde

- Indole-2-carboxaldehyde

- Indole-3-carboxaldehyde

Comparison: 5-Methoxy-1H-indole-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from other indole derivatives .

Biologische Aktivität

5-Methoxy-1H-indole-2-carbaldehyde (5M2C) is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5M2C is characterized by the presence of a methoxy group at the fifth position and an aldehyde group at the second position of the indole ring. Its molecular formula is CHNO\ and it has a molecular weight of approximately 175.18 g/mol. The structural features contribute to its reactivity and biological profile.

The biological activity of 5M2C is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and signaling pathways.

- Target Interactions : 5M2C exhibits high affinity for multiple receptors, influencing neurotransmitter systems, particularly those involving dopamine.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling : The compound modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and differentiation.

Biological Activities

Research indicates that 5M2C possesses several biological activities:

- Anticancer Activity : Preliminary studies suggest that 5M2C may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole compounds have shown significant IC values in cancer models .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 5M2C | 21 ± 3 | CAKI-1 |

| Other Indoles | Varies | Various Cancer Lines |

- Antimicrobial Effects : Indole derivatives are known for their antimicrobial properties. Research has indicated that 5M2C may inhibit certain bacterial strains, although specific data on its efficacy is still emerging.

Case Studies

- Neuroprotective Potential : A study on related indole compounds demonstrated neuroprotective effects against oxidative stress in neuronal cells. While specific data on 5M2C is limited, the structural similarities suggest potential benefits in neurodegenerative diseases .

- Inhibition of Enzymes : A series of indole derivatives were tested for their ability to inhibit xanthine oxidase (XO), an enzyme linked to gout. Although direct studies on 5M2C are lacking, the indole scaffold is frequently associated with enzyme inhibition activities .

Q & A

Q. What are the established synthetic routes for 5-Methoxy-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

Basic

The synthesis typically involves functionalization of indole precursors. A common approach is formylation at the 2-position of a pre-functionalized 5-methoxyindole scaffold. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is widely employed for introducing the aldehyde group. Methoxy group installation may precede formylation via nucleophilic substitution or directed ortho-metalation strategies. Key factors affecting yield include:

- Temperature control : Excessive heat during formylation can lead to decomposition.

- Protecting groups : Temporary protection of reactive sites (e.g., NH of indole) improves regioselectivity .

- Purification : Chromatography or recrystallization from ethanol/water mixtures enhances purity .

Example Protocol :

Start with 5-methoxyindole.

Protect the indole NH using a tert-butoxycarbonyl (Boc) group.

Perform formylation via Vilsmeier-Haack (POCl₃/DMF, 0–5°C, 2 h).

Deprotect using acidic conditions (HCl/dioxane).

Isolate via column chromatography (hexane:EtOAc).

Q. How can discrepancies in spectroscopic data (e.g., NMR, XRD) for this compound derivatives be systematically resolved?

Advanced

Discrepancies often arise from tautomerism, solvent effects, or crystallographic disorder. Methodological approaches include:

- Multi-technique validation : Cross-reference NMR (¹H/¹³C, COSY, HSQC) with IR (C=O stretch ~1680 cm⁻¹) and high-resolution mass spectrometry .

- X-ray crystallography : Resolve ambiguous structures by determining bond lengths and angles. For instance, the aldehyde group’s planarity in XRD confirms conjugation with the indole ring .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify tautomeric forms .

Case Study : A derivative showed conflicting NOESY correlations and XRD data due to rotational isomerism. MD simulations (AMBER) revealed dynamic equilibria, explaining the discrepancy .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

Advanced

Regioselectivity challenges arise from competing reactivity at C3, C5, and C7 positions. Strategies include:

- Directing groups : Install a transient directing group (e.g., pyridine) at C2 to steer metal-catalyzed C-H activation toward C7 .

- Electrophilic substitution : Leverage the electron-rich C3 position for halogenation (NBS/CHCl₃) or nitration (HNO₃/AcOH), guided by the methoxy group’s para-directing effect .

- Cross-coupling : Suzuki-Miyaura reactions at C3 require Pd(OAc)₂/XPhos catalysts to overcome steric hindrance from the aldehyde .

Table 1: Functionalization Efficiency

| Reaction Type | Catalyst/Reagent | Regioselectivity (C3:C7) | Yield (%) |

|---|---|---|---|

| Bromination | NBS | 85:15 | 72 |

| Suzuki Coupling | Pd(OAc)₂/XPhos | 92:8 | 68 |

Q. How is this compound utilized in the development of kinase inhibitors?

Advanced

The compound serves as a scaffold for ATP-competitive inhibitors. Key applications:

- Flt3 inhibitors : Bis-indole derivatives (e.g., linking via the aldehyde group) show nanomolar activity against FLT3-ITD mutants in leukemia .

- PKC inhibitors : The aldehyde moiety is reduced to a hydroxymethyl group, enhancing hydrogen bonding with the kinase’s hinge region .

- Selectivity optimization : Introducing sulfonamide groups at C3 reduces off-target effects on MAP kinases .

Mechanistic Insight : X-ray co-crystallography (using SHELX ) of inhibitor-kinase complexes reveals critical interactions between the methoxy group and hydrophobic pockets.

Q. What are the best practices for handling contradictions in biological activity data across studies?

Advanced

Contradictions may stem from assay variability or compound degradation. Mitigation strategies:

- Stability testing : Monitor aldehyde oxidation to carboxylic acid under storage (HPLC-MS, 0–4°C recommended) .

- Dose-response curves : Use ≥10 concentration points to calculate accurate IC₅₀ values.

- Orthogonal assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .

Example : A study reported inconsistent FLT3 inhibition due to DMSO solvent effects. Repetition in aqueous buffer (≤0.1% DMSO) resolved the discrepancy .

Eigenschaften

IUPAC Name |

5-methoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHXXJMABHGXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356584 | |

| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-81-4 | |

| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.